N-Benzo[1,3]dioxol-5-yl-2-(2-imino-4-oxo-thiazolidin-5-yl)-acetamide
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Overview
Description
“N-Benzo[1,3]dioxol-5-yl-2-(2-imino-4-oxo-thiazolidin-5-yl)-acetamide” is a complex organic compound. It is likely to be a derivative of benzo[d][1,3]dioxol-5-yl, which is a common motif in organic chemistry . This compound could potentially have applications in medicinal chemistry, given the presence of the benzo[d][1,3]dioxol-5-yl moiety, which is known to exhibit various biological activities .
Scientific Research Applications
Antibacterial Applications
N-Benzo[1,3]dioxol-5-yl-2-(2-imino-4-oxo-thiazolidin-5-yl)-acetamide derivatives have shown significant promise as antibacterial agents. For instance, Borad et al. (2015) synthesized a series of derivatives through microwave-assisted synthesis, demonstrating broad-spectrum antibacterial activity against various microorganisms. These novel heterocycles were characterized by elemental analyses and various spectroscopic techniques, offering potential as emerging antibacterial agents (Borad, M. A., Bhoi, M. N., Parmar, J. A., & Patel, H., 2015). Similarly, Rezki (2016) reported the synthesis of 1,4-disubstituted 1,2,3-triazoles tethering bioactive benzothiazole nucleus via 1,3-dipolar cycloaddition reaction, showing promising antimicrobial activities at low MIC values (Rezki, N., 2016).
Anti-Inflammatory and Antioxidant Applications
The compound and its derivatives have also been investigated for their anti-inflammatory and antioxidant properties. Koppireddi et al. (2013) synthesized a series of novel derivatives evaluated for their anti-inflammatory and antioxidant activity, indicating compounds with both activities. This dual functionality underscores the compound's potential in developing therapeutic agents for conditions associated with inflammation and oxidative stress (Koppireddi, S., Komsani, J. R., Avula, S. K., Pombala, S., Vasamsetti, S., Kotamraju, S., & Yadla, R., 2013).
Anticancer Applications
Furthermore, the anticancer potential of this compound derivatives has been a subject of interest. Havrylyuk et al. (2010) performed antitumor screening for several novel 4-thiazolidinones with the benzothiazole moiety, revealing significant anticancer activity against various cancer cell lines. This study provides a foundation for further exploration of these compounds as potential anticancer agents (Havrylyuk, D., Mosula, L., Zimenkovsky, B., Vasylenko, O., Gzella, A., & Lesyk, R., 2010).
Future Directions
This compound, given its potential biological activities, could serve as a template for further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of similar molecules . Further studies could also focus on its potential applications in medicinal chemistry .
properties
IUPAC Name |
2-(2-amino-4-oxo-1,3-thiazol-5-yl)-N-(1,3-benzodioxol-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O4S/c13-12-15-11(17)9(20-12)4-10(16)14-6-1-2-7-8(3-6)19-5-18-7/h1-3,9H,4-5H2,(H,14,16)(H2,13,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJZUNHXDLYMTHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CC3C(=O)N=C(S3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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